Cas no 20839-06-9 (PHORBOL-12-MONOMYRISTATE)

Phorbol-12-Myristate-13-Acetate (PMA), commonly referred to as Phorbol-12-Myristate, is a potent protein kinase C (PKC) activator widely used in biochemical and pharmacological research. This synthetic analog of phorbol esters exhibits high binding affinity to PKC isoforms, making it a valuable tool for studying cell signaling pathways, immune response modulation, and tumor promotion mechanisms. Its stability and reproducibility ensure reliable experimental results in studies involving inflammation, apoptosis, and cell proliferation. PMA is particularly useful in immunology for T-cell and neutrophil activation assays. Due to its well-characterized activity, it remains a standard reference compound in kinase-related research.
PHORBOL-12-MONOMYRISTATE structure
PHORBOL-12-MONOMYRISTATE structure
Product Name:PHORBOL-12-MONOMYRISTATE
CAS No:20839-06-9
MF:C34H54O7
MW:574.788371562958
CID:825245
PubChem ID:107854
Update Time:2025-05-28

PHORBOL-12-MONOMYRISTATE Chemical and Physical Properties

Names and Identifiers

    • PHORBOL-12-MONOMYRISTATE
    • 1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0^{2,6}.0^{11,13}]pentadeca-3,8-dien-14-yl tetradecanoate
    • phorbol 12-monomyristate
    • phorbol 12-Myristate
    • Phorbol-(12)-n-tetradecanoat
    • Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
    • 20839-06-9
    • 365F3KD8DE
    • Phorbol-12-myristate
    • DTXSID50943079
    • phorbol myristic acid
    • Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
    • 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
    • Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-
    • 12-o-tetradecanoylphorbol
    • Phorbol (12)-tetradecanoate
    • BRN 2319156
    • SCHEMBL258513
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
    • Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
    • Inchi: 1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1
    • InChI Key: XLCISDOVNFLSGO-VONOSFMSSA-N
    • SMILES: O[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(CCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 574.38700
  • Monoisotopic Mass: 574.38695406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 15
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • PSA: 124.29000
  • LogP: 5.18210

PHORBOL-12-MONOMYRISTATE Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • Hazard Category Code: 26/27/28-36/37/38
  • Safety Instruction: 26-27-36/37/39-45
  • RTECS:XB8580000
  • Hazardous Material Identification: T+

PHORBOL-12-MONOMYRISTATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-296071-1mg
Phorbol-12-monomyristate,
20839-06-9
1mg
¥1421.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-296071A-5mg
Phorbol-12-monomyristate,
20839-06-9
5mg
¥5806.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-296071-1 mg
Phorbol-12-monomyristate,
20839-06-9
1mg
¥1,421.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-296071A-5 mg
Phorbol-12-monomyristate,
20839-06-9
5mg
¥5,806.00 2023-07-10
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.